molecular formula C16H15ClN4O3S B2686279 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL CAS No. 946385-77-9

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL

Cat. No.: B2686279
CAS No.: 946385-77-9
M. Wt: 378.83
InChI Key: IHXLMSAFKACNNB-UHFFFAOYSA-N
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Description

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the sulfanyl group . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group results in the formation of a ketone, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives .

Scientific Research Applications

2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-9-10(6-7-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)11-4-2-3-5-12(11)17/h2-5,22H,6-8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLMSAFKACNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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